
Cetirizine Polyethylene Glycol (PEG) Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cetirizine Polyethylene Glycol (PEG) Ester is a pharmaceutical adduct derived from cetirizine dihydrochloride. Cetirizine is an orally active and selective H1-receptor antagonist used for the treatment of allergy symptoms. The esterification of cetirizine with polyethylene glycol enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The esterification of cetirizine with polyethylene glycol involves the reaction of cetirizine, which possesses carboxylic acid functionality, with polyethylene glycol. This reaction is typically carried out in the presence of a catalyst under controlled temperature conditions. The reaction is reversible and follows second-order kinetics .
Industrial Production Methods: In industrial settings, the esterification process is optimized to ensure high yield and purity. The reaction is conducted in large reactors with precise control over temperature and pH. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the reaction progress and identify the reaction products .
Analyse Des Réactions Chimiques
Types of Reactions: Cetirizine Polyethylene Glycol (PEG) Ester undergoes various chemical reactions, including oxidation and esterification. The oxidation of cetirizine in the presence of polyethylene glycol leads to the formation of cetirizine N-oxide .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and sodium percarbonate are commonly used oxidizing agents.
Esterification: The esterification reaction is facilitated by catalysts and is conducted at elevated temperatures (50°C to 80°C) to enhance the reaction rate.
Major Products:
Oxidation: Cetirizine N-oxide.
Esterification: this compound.
Applications De Recherche Scientifique
Cetirizine Polyethylene Glycol (PEG) Ester has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Cetirizine Polyethylene Glycol (PEG) Ester involves its interaction with H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. By competing with histamine for these receptor sites, it effectively reduces allergy symptoms . The degradation of cetirizine in polyethylene glycol arises from the reaction between the drug and reactive peroxide intermediates, such as peroxyl radicals formed through the oxidation of polyethylene glycol .
Comparaison Avec Des Composés Similaires
Indomethacin Polyethylene Glycol Ester: Another esterified compound used in pharmaceutical formulations.
Polyethylene Glycol (PEG) Esters: A broad category of compounds formed by reacting polyethylene glycol with various carboxylic acids.
Uniqueness: Cetirizine Polyethylene Glycol (PEG) Ester is unique due to its rapid esterification rate compared to other compounds like indomethacin. This rapid reaction rate enhances its utility in pharmaceutical formulations, particularly in improving the solubility and bioavailability of cetirizine .
Propriétés
Formule moléculaire |
C23H29ClN2O4 |
|---|---|
Poids moléculaire |
432.9 g/mol |
Nom IUPAC |
2-hydroxyethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C23H29ClN2O4/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)26-12-10-25(11-13-26)14-16-29-18-22(28)30-17-15-27/h1-9,23,27H,10-18H2 |
Clé InChI |
FSIOECPQMZXWHY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCOCC(=O)OCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



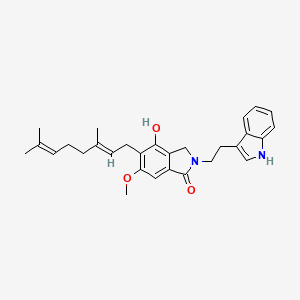
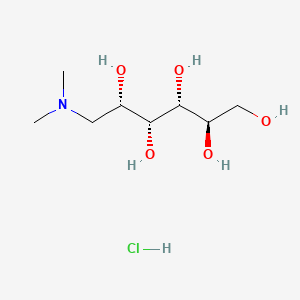
![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)



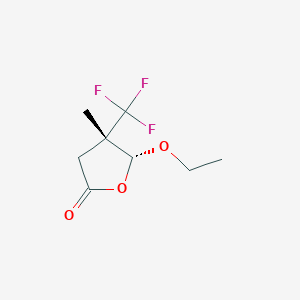
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide](/img/structure/B13435686.png)
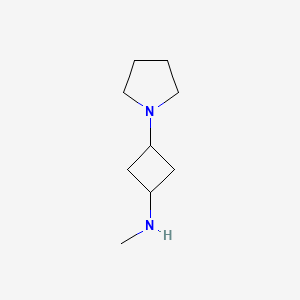
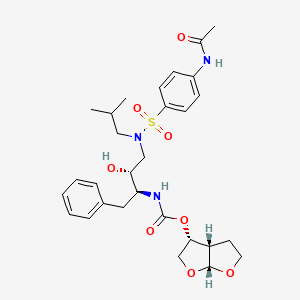


![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide](/img/structure/B13435718.png)
